molecular formula C9H13NO3S B3462704 N-(4-methoxyphenyl)-N-methylmethanesulfonamide

N-(4-methoxyphenyl)-N-methylmethanesulfonamide

Cat. No.: B3462704
M. Wt: 215.27 g/mol
InChI Key: AHWLWRUEIAMQIV-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a 4-methoxyphenyl group and a methyl group attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₃NO₃S, with a molecular weight of 215.27 g/mol. The compound exhibits a planar geometry optimized via computational studies, as evidenced by Cartesian coordinates detailing bond lengths and angles . Key structural features include a sulfonyl group (-SO₂-) and a methoxy (-OCH₃) substituent, which influence electronic properties and reactivity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-10(14(3,11)12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWLWRUEIAMQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

    Starting Materials: 4-methoxyaniline and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Procedure: 4-methoxyaniline is dissolved in dichloromethane, and triethylamine is added to the solution. Methanesulfonyl chloride is then added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours until completion.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.

Major Products

    Oxidation: 4-methoxybenzoic acid.

    Reduction: 4-methoxyaniline.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Treatment of Inflammatory Diseases

N-(4-methoxyphenyl)-N-methylmethanesulfonamide has been identified as a key intermediate in the synthesis of compounds that target inflammatory diseases. Specifically, it is linked to the development of drugs that inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in the inflammatory response. The (+) enantiomer of related compounds has shown promise as an oral immunomodulator, effectively reducing tumor necrosis factor (TNF) production from human rheumatoid synovial cells. This mechanism is particularly relevant for conditions such as:

  • Rheumatoid Arthritis
  • Psoriasis
  • Inflammatory Bowel Disease (IBD)

The inhibition of PDE4 can lead to reduced inflammation and improved patient outcomes in these chronic conditions .

2. Anthelmintic Activity

Recent studies have explored the anthelmintic properties of derivatives related to this compound. For instance, N-(4-methoxyphenyl)pentanamide, a simplified derivative, demonstrated significant activity against Toxocara canis, a parasitic roundworm. The compound exhibited lower cytotoxicity compared to traditional anthelmintics like albendazole, suggesting that it could serve as a safer alternative for treating parasitic infections .

Data Table: Summary of Applications

Application AreaCompound/DerivativeActivity/EffectReference
Inflammatory DiseasesThis compoundInhibits PDE4, reduces TNF production
Anthelmintic ActivityN-(4-methoxyphenyl)pentanamideEffective against Toxocara canis with low cytotoxicity

Case Studies and Findings

Case Study 1: Inflammatory Disease Treatment

A study highlighted the effectiveness of the (+) enantiomer derived from this compound in animal models of arthritis. The compound significantly inhibited TNF production and improved clinical signs of inflammation, positioning it as a candidate for further clinical development in treating chronic inflammatory conditions .

Case Study 2: Anthelmintic Properties

In vitro evaluations of N-(4-methoxyphenyl)pentanamide against Toxocara canis showed that it affected parasite viability in a concentration-dependent manner. Importantly, this compound maintained a favorable safety profile, exhibiting significantly reduced cytotoxicity toward human cell lines compared to existing treatments like albendazole. This finding underscores its potential as a novel anthelmintic agent with better tolerability .

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-N-methylmethanesulfonamide exerts its effects involves the interaction of its sulfonamide group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This interaction disrupts normal enzyme function, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Sulfonamide derivatives vary widely in substituents, impacting their physical, chemical, and biological properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural Features
N-(4-Methoxyphenyl)-N-methylmethanesulfonamide 4-OCH₃, -N(CH₃)SO₂CH₃ 215.27 Methoxy group, methyl-sulfonamide nitrogen
N-(4-Bromophenyl)-N-methylmethanesulfonamide 4-Br, -N(CH₃)SO₂CH₃ 264.14 Bromine substituent (electron-withdrawing)
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-Cl, 4-CH₃, -NHSO₂CH₃ 219.69 Chlorine and methyl groups (steric effects)
N-(4-Amino-3-methoxyphenyl)methanesulfonamide 4-NH₂, 3-OCH₃, -NHSO₂CH₃ 216.26 Amino group (hydrogen bonding capability)
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide 4-OCH₃, 2-NO₂, dual sulfonamide groups 348.35 Nitro group (electron-withdrawing), dual sulfonamides
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound enhances electron density on the aromatic ring, contrasting with bromine () or nitro groups (), which reduce electron density. This difference affects reactivity in electrophilic substitution or radical reactions .
  • Steric and Conformational Effects : The presence of bulky substituents (e.g., naphthalene in ) or dual sulfonamide groups () introduces steric hindrance, altering molecular conformation. For example, the nitro group in ’s compound creates a dihedral angle of 14.69° with the benzene ring, influencing crystal packing .

Spectroscopic and Analytical Data

NMR and Mass Spectrometry:
  • Target Compound: No direct NMR data is provided, but analogs like N-(5-(4-methoxyphenyl)pyridin-3-yl)-N-methylmethanesulfonamide () show distinct ¹H NMR signals at δ 3.88 (OCH₃) and 2.93 (N-CH₃), with HRMS confirming [M+H]⁺ at m/z 293.0959 .
  • Nitro-Substituted Analog : ’s compound exhibits intramolecular hydrogen bonds (C–H···O), reflected in IR absorption bands and crystal structure stabilization .
Crystallography:
  • The target compound’s geometry () shows bond lengths consistent with typical sulfonamides (S–N ≈ 1.63 Å). In contrast, ’s dual sulfonamide has longer S–N bonds (1.65–1.67 Å) due to steric strain .

Biological Activity

N-(4-Methoxyphenyl)-N-methylmethanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, especially in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group on the phenyl ring and a sulfonamide moiety, which is known for its ability to interact with various biological targets. The chemical structure can be represented as follows:

C9H11NO2S\text{C}_9\text{H}_{11}\text{N}\text{O}_2\text{S}

This compound's unique structure contributes to its diverse biological activities, including enzyme inhibition and potential therapeutic applications.

The mechanism of action of this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity: By inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
  • Anti-inflammatory Effects: Potentially through the modulation of nitric oxide production.

Antimicrobial Properties

Research indicates that sulfonamides like this compound exhibit antimicrobial properties. A study demonstrated that derivatives of sulfonamides showed significant activity against various bacterial strains, suggesting that this compound may also possess similar efficacy against pathogens .

Antiparasitic Activity

In related studies, compounds structurally similar to this compound have shown anthelmintic activity. For instance, N-(4-methoxyphenyl)pentanamide demonstrated effective antiparasitic properties against Toxocara canis, indicating that modifications of the core structure can retain or enhance biological activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • Substituent Effects: The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Sulfonamide Group: Essential for biological activity due to its role in mimicking natural substrates.

A comparative analysis with similar compounds highlights how structural variations influence biological outcomes.

Compound NameBiological ActivityKey Structural Features
This compoundAntimicrobial, Anti-inflammatoryMethoxy group, Sulfonamide moiety
N-(4-Methoxyphenyl)pentanamideAntiparasiticSimplified structure based on albendazole
4-Aminophenyl-N-methylmethanesulfonamideEnzyme inhibitorAmino group enhancing binding affinity

Case Studies and Research Findings

  • Enzyme Inhibition Studies: A study highlighted the potential of sulfonamides as enzyme inhibitors, demonstrating that modifications in the chemical structure could lead to enhanced binding affinities with target enzymes involved in disease pathways .
  • Antiparasitic Efficacy: The antiparasitic activity of derivatives was evaluated against Toxocara canis, showing a time- and concentration-dependent effect on parasite viability. This suggests that this compound could be explored further as a candidate for treating parasitic infections .
  • Pharmacokinetic Studies: Preliminary pharmacokinetic evaluations indicate favorable drug-likeness profiles for compounds related to this compound, suggesting good absorption and distribution characteristics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methoxyphenyl)-N-methylmethanesulfonamide
Reactant of Route 2
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N-(4-methoxyphenyl)-N-methylmethanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.